molecular formula C17H17N3O3 B2580438 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 922078-67-9

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2580438
M. Wt: 311.341
InChI Key: VGHVRCDLMDEPSC-UHFFFAOYSA-N
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Description

“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .


Synthesis Analysis

The synthesis of oxadiazoles involves various methods. One efficient method involves the reaction of amidoximes with carboxylic acids and their derivatives . The reaction can yield a wide range of compounds, depending on the electron-withdrawing and donating substituents in the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” includes an oxadiazole ring, which is a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can vary depending on the substituents in the oxadiazole ring . These compounds can range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of oxadiazole derivatives, including methods for their preparation and analysis, have been extensively studied. For example, derivatives of 1,3,5-oxadiazine, a closely related chemical structure, were synthesized through a novel method involving the elimination of hydrogen sulfide, showcasing the chemical reactivity and potential applications of oxadiazole compounds in creating biologically active molecules (Biointerface Research in Applied Chemistry, 2022).

Biological Activity

  • Novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties were synthesized and demonstrated significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Asian Journal of Chemistry, 2020). This research highlights the antimicrobial potential of compounds structurally related to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide.
  • A study on benzofuran-oxadiazole hybrids explored their design, synthesis, and evaluation for antimicrobial activity, indicating the promise of these compounds as antimicrobial agents (Research Journal of Chemistry and Environment, 2021). This underscores the relevance of exploring such hybrids for biological applications.

Anticancer Evaluation

  • A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds were synthesized and screened for their antidiabetic, anti-inflammatory, and anticancer activities, showcasing the potential of oxadiazole derivatives in the development of novel therapeutic agents (Saudi Pharmaceutical Journal : SPJ, 2016).

Antiepileptic Activity

  • Research into limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles examined their potential for antiepileptic activity, establishing a link between the structural features of these compounds and their pharmacological effects (Bioorganic & medicinal chemistry letters, 2013).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-15(14-10-12-8-4-5-9-13(12)22-14)18-17-20-19-16(23-17)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHVRCDLMDEPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

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